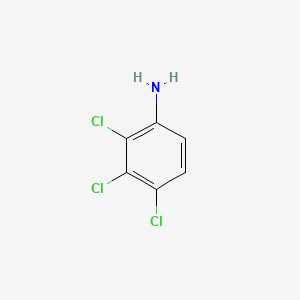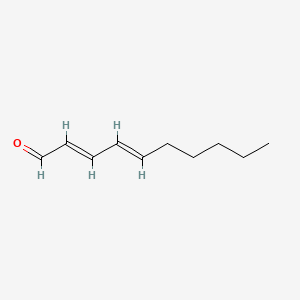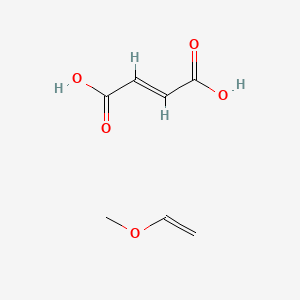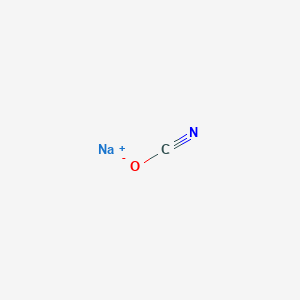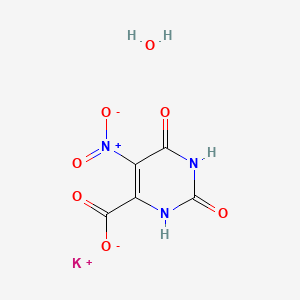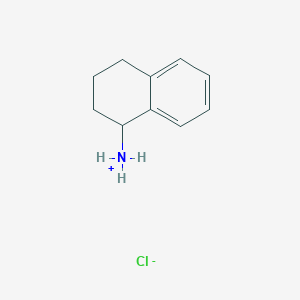
1-Naphthylamine, 1,2,3,4-tetrahydro-, hydrochloride
Overview
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-, hydrochloride is a chemical compound with the molecular formula C10H13N·HCl. It is a derivative of naphthylamine, where the naphthalene ring is partially hydrogenated. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthylamine, 1,2,3,4-tetrahydro-, hydrochloride can be synthesized through the reduction of 1-naphthylamine. One common method involves the use of sodium in boiling amyl alcohol to reduce the unsubstituted ring, yielding the tetrahydro derivative . The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes followed by purification steps to obtain the desired product. The specific conditions and reagents used can vary depending on the scale and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Further reduction can lead to the formation of fully hydrogenated naphthalene derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium in boiling amyl alcohol is used for the initial reduction.
Substitution: Various electrophiles can be used for substitution reactions at the amino group.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Substituted naphthylamine derivatives.
Scientific Research Applications
1-Naphthylamine, 1,2,3,4-tetrahydro-, hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-naphthylamine, 1,2,3,4-tetrahydro-, hydrochloride involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The specific pathways and targets can vary depending on the application and the specific derivatives used.
Comparison with Similar Compounds
1-Naphthylamine, 1,2,3,4-tetrahydro-, hydrochloride can be compared with other similar compounds, such as:
1-Naphthylamine: The parent compound, which lacks the hydrogenation of the naphthalene ring.
5,6,7,8-Tetrahydro-1-naphthylamine: Another partially hydrogenated derivative with different hydrogenation patterns.
N-Phenyl-1-naphthylamine: A substituted derivative with a phenyl group attached to the naphthalene ring.
The uniqueness of this compound lies in its specific hydrogenation pattern and its applications in chiral synthesis and enantiomeric separation.
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETWFIUAXSWCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2217-40-5 (Parent) | |
| Record name | 1-Naphthylamine, 1,2,3,4-tetrahydro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3459-02-7 | |
| Record name | 1-Naphthalenamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3459-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthylamine, 1,2,3,4-tetrahydro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7799815.png)
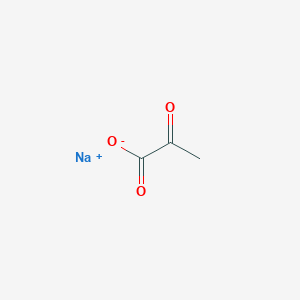
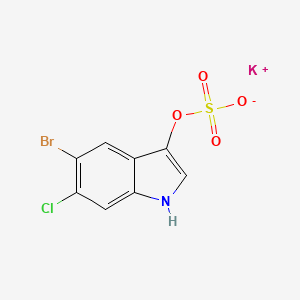
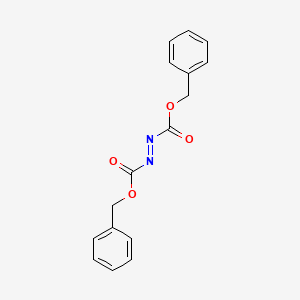
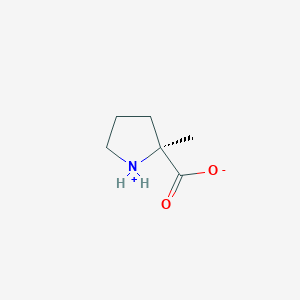
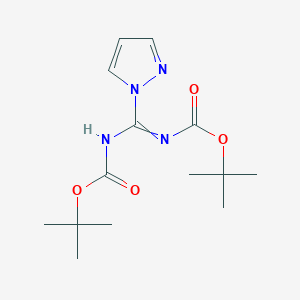
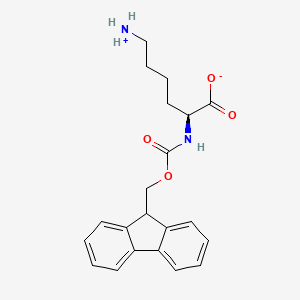
![sodium;2-[(Z)-(3-bromo-4-hydroxy-5-methylphenyl)-(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B7799874.png)
